molecular formula C27H25ClN4O3S B11212389 N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B11212389
M. Wt: 521.0 g/mol
InChI Key: NCHJVVAJDUZKER-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure makes it a versatile molecule for chemical modifications and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid with isothiocyanates under reflux conditions to form the quinazolinone ring.

    Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl and Benzamide Groups:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The presence of the morpholino and thioxo groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-2-thioxo-1,2-dihydroquinazoline.

    Benzamide Derivatives: Compounds like N-(2-chlorobenzyl)benzamide.

Uniqueness

N-(2-chlorobenzyl)-4-((6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility and bioavailability, while the thioxo group provides additional sites for chemical modifications.

Properties

Molecular Formula

C27H25ClN4O3S

Molecular Weight

521.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

InChI

InChI=1S/C27H25ClN4O3S/c28-23-4-2-1-3-20(23)16-29-25(33)19-7-5-18(6-8-19)17-32-26(34)22-15-21(31-11-13-35-14-12-31)9-10-24(22)30-27(32)36/h1-10,15H,11-14,16-17H2,(H,29,33)(H,30,36)

InChI Key

NCHJVVAJDUZKER-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CC4=CC=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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